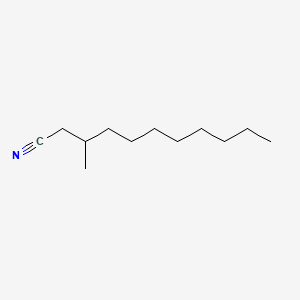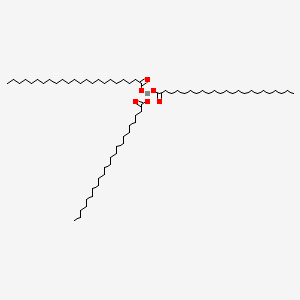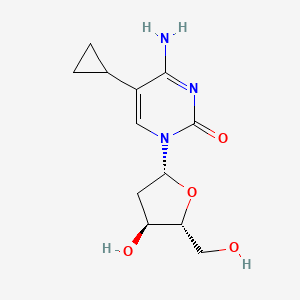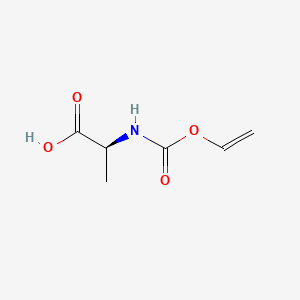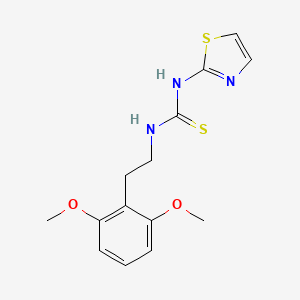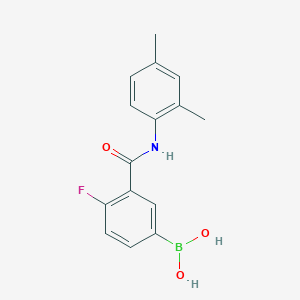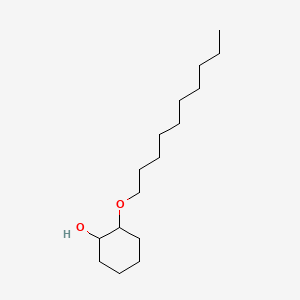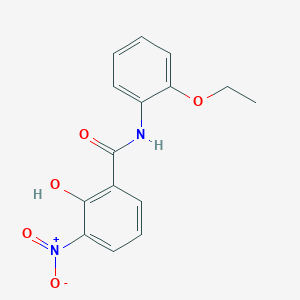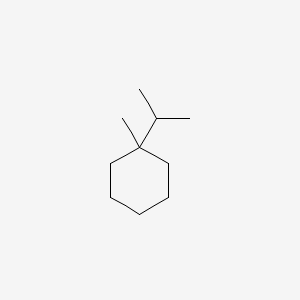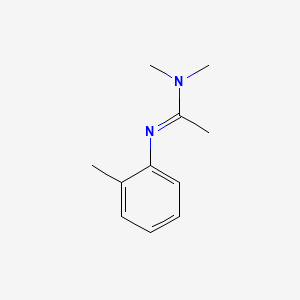
Cyclooct-4-enyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooct-4-enyl isobutyrate is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.286 g/mol It is characterized by a cyclooctene ring bonded to an isobutyrate ester group
Vorbereitungsmethoden
The synthesis of cyclooct-4-enyl isobutyrate typically involves the esterification of cyclooct-4-en-1-ol with isobutyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize advanced techniques such as flow photoreactors for the isomerization of cyclooctene derivatives .
Analyse Chemischer Reaktionen
Cyclooct-4-enyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclooctene ring to a cyclooctane ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Cyclooct-4-enyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various cyclooctene derivatives, which are valuable intermediates in organic synthesis.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of cyclooct-4-enyl isobutyrate involves its reactivity with various biological molecules. In bioorthogonal chemistry, it reacts with tetrazines through a rapid and selective cycloaddition reaction, forming stable adducts. This reaction is utilized for labeling biomolecules in living systems without interfering with native biological processes .
Vergleich Mit ähnlichen Verbindungen
Cyclooct-4-enyl isobutyrate can be compared with other cyclooctene derivatives, such as:
Cyclooct-4-en-1-ol: A precursor in the synthesis of this compound, used in similar applications.
Cyclooct-4-enyl acetate: Another ester derivative with comparable reactivity and applications in organic synthesis.
Trans-cyclooctene: Known for its use in bioorthogonal chemistry, similar to this compound, but with different reactivity profiles.
This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other cyclooctene derivatives.
Eigenschaften
CAS-Nummer |
94139-02-3 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(4Z)-cyclooct-4-en-1-yl] 2-methylpropanoate |
InChI |
InChI=1S/C12H20O2/c1-10(2)12(13)14-11-8-6-4-3-5-7-9-11/h3-4,10-11H,5-9H2,1-2H3/b4-3- |
InChI-Schlüssel |
WDZBGDCYTPOXNK-ARJAWSKDSA-N |
Isomerische SMILES |
CC(C)C(=O)OC1CCC/C=C\CC1 |
Kanonische SMILES |
CC(C)C(=O)OC1CCCC=CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



